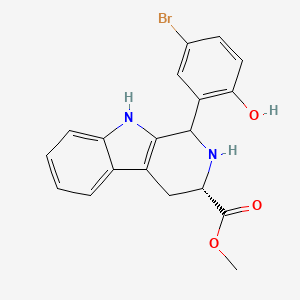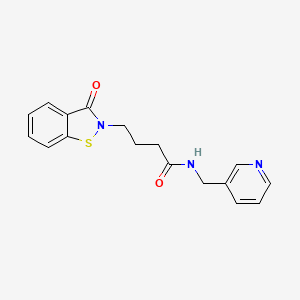
methyl (3S)-1-(5-bromo-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-1-(5-bromo-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a hydroxyl group on the phenyl ring, along with the carboxylate ester, makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-1-(5-bromo-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenyl precursor, followed by cyclization and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-1-(5-bromo-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome and yield of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-1-(5-bromo-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of methyl (3S)-1-(5-bromo-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
Methyl (3S)-1-(5-bromo-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to its specific structural features, such as the combination of a bromine atom, hydroxyl group, and carboxylate ester. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C19H17BrN2O3 |
|---|---|
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
methyl (3S)-1-(5-bromo-2-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C19H17BrN2O3/c1-25-19(24)15-9-12-11-4-2-3-5-14(11)21-17(12)18(22-15)13-8-10(20)6-7-16(13)23/h2-8,15,18,21-23H,9H2,1H3/t15-,18?/m0/s1 |
InChI-Schlüssel |
QQOJPRHJWOUWAY-BUSXIPJBSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC2=C(C(N1)C3=C(C=CC(=C3)Br)O)NC4=CC=CC=C24 |
Kanonische SMILES |
COC(=O)C1CC2=C(C(N1)C3=C(C=CC(=C3)Br)O)NC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B14976746.png)
![N-(4-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14976749.png)
![2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14976753.png)
![N~4~-(4-chlorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14976755.png)
![3-(3-chlorophenyl)-7-(2,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14976760.png)

![1-(2-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B14976779.png)

![Ethyl 4-({[3-(furan-2-ylmethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14976808.png)
![4-{[(N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B14976814.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B14976821.png)
![Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B14976836.png)
![N-(3-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B14976838.png)

